![molecular formula C5H13NO2 B1527936 1-Amino-3-methoxy-2-methylpropan-2-ol CAS No. 1249066-60-1](/img/structure/B1527936.png)
1-Amino-3-methoxy-2-methylpropan-2-ol
Overview
Description
“1-Amino-3-methoxy-2-methylpropan-2-ol” is a chemical compound with the CAS Number: 1249066-60-1 . It has a molecular weight of 119.16 . This compound is a versatile intermediate used for the synthesis of more complex compounds .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 119.16 . It is a liquid with a density of 1.0604 g/cm3 . The boiling point is not specified in the available resources .Scientific Research Applications
Enzymatic Resolution and Asymmetric Synthesis
The enzymatic resolution of chiral 1,3-amino alcohols, including compounds structurally related to 1-Amino-3-methoxy-2-methylpropan-2-ol, has been utilized in the asymmetric synthesis of pharmacologically relevant compounds like (S)-dapoxetine. Candida antarctica lipase A (CAL-A) demonstrated high efficiency in the transesterification process for producing high-purity enantiomers, highlighting the potential of these amino alcohols in creating enantioselective syntheses of therapeutic agents (Torre, Gotor‐Fernández, & Gotor, 2006).
Biofuel Production
Research into biofuel production has identified the potential of compounds like 2-methylpropan-1-ol, which can be derived from pathways involving 1-Amino-3-methoxy-2-methylpropan-2-ol. Engineering microbial pathways for the anaerobic production of isobutanol, a promising biofuel, showcases the versatility of amino alcohols in renewable energy technologies. This approach achieved 100% theoretical yield under anaerobic conditions, offering a sustainable alternative to fossil fuels (Bastian et al., 2011).
Catalytic Amination Processes
The catalytic amination of alcohols like 1-methoxy-2-propanol, related to 1-Amino-3-methoxy-2-methylpropan-2-ol, underlines the importance of these compounds in chemical synthesis. Studies on nickel-on-silica catalysts for the amination process reveal the production of 2-amino-1-methoxypropane with high selectivity, indicating the potential for synthesizing amino alcohols for various industrial applications (Bassili & Baiker, 1990).
Photopolymerization Initiators
Investigations into copolymeric systems for ultraviolet-curable coatings have explored the use of amino alcohols as photoinitiators. These studies demonstrate the efficacy of side-chain thioxanthone and α-aminoacetophenone moieties, derived from or related to 1-Amino-3-methoxy-2-methylpropan-2-ol, in initiating polymerization under UV light. This application is particularly relevant for developing new materials with specific optical and mechanical properties (Angiolini et al., 1997).
Antimalarial Activity
The synthesis and evaluation of compounds structurally similar to 1-Amino-3-methoxy-2-methylpropan-2-ol for antimalarial activity highlight the potential therapeutic applications of these molecules. By modifying the chemical structure, researchers aim to develop new treatments for malaria, showcasing the broader implications of amino alcohol chemistry in medicinal research (Robin et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-amino-3-methoxy-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADTUXGTPMQVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methoxy-2-methylpropan-2-ol | |
CAS RN |
1249066-60-1 | |
Record name | 1-amino-3-methoxy-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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